2-tert-Butyl-9,10-di(naphth-2-yl)anthracene

Catalog No.
S790652
CAS No.
274905-73-6
M.F
C38H30
M. Wt
486.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene

CAS Number

274905-73-6

Product Name

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene

IUPAC Name

2-tert-butyl-9,10-dinaphthalen-2-ylanthracene

Molecular Formula

C38H30

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C38H30/c1-38(2,3)31-20-21-34-35(24-31)37(30-19-17-26-11-5-7-13-28(26)23-30)33-15-9-8-14-32(33)36(34)29-18-16-25-10-4-6-12-27(25)22-29/h4-24H,1-3H3

InChI Key

OBAJPWYDYFEBTF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6

Canonical SMILES

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6

The exact mass of the compound 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN, CAS: 274905-73-6) is a highly specialized anthracene-derivative widely procured as a premium blue fluorescent emitter and host material for Organic Light-Emitting Diodes (OLEDs). Structurally distinguished from its parent compound by a bulky tert-butyl group at the 2-position, TBADN exhibits a glass transition temperature (Tg) of 126 °C and favorable frontier orbital energy levels (HOMO = -5.8 eV, LUMO = -2.9 eV) . In procurement and material selection, TBADN is prioritized for its ability to form highly stable, amorphous solid-state films that resist crystallization under electrical stress, making it a critical component for manufacturing long-lifetime, high-efficiency flat panel displays and solid-state lighting architectures .

Research Fit

Processing Solution-processed OLED / ECL host material
Film Quality Amorphous film formation suppresses crystallization
Tunability Optical bandgap adjustable via solvent selection

Attempting to substitute TBADN with its unsubstituted parent analog, 9,10-di(2-naphthyl)anthracene (ADN), frequently leads to catastrophic device failure and manufacturing bottlenecks. ADN is highly prone to crystallization under prolonged electrical stress or thermal baking, which degrades the morphological integrity of the emissive layer and severely shortens device half-life [1]. Furthermore, ADN's planar symmetry promotes unfavorable molecular packing at the interface with hole-transporting materials (HTL), leading to exciton quenching . By contrast, the strategic addition of the bulky tert-butyl group in TBADN breaks this symmetry, sterically hindering interfacial aggregation, raising the glass transition temperature, and significantly enhancing solubility. This makes TBADN uniquely suited for both vacuum deposition and solution-processed amorphous films, whereas generic ADN is largely restricted to rigid, vacuum-only workflows with inferior long-term stability [REFS-1, REFS-2].

Substitution Risk

Property
TBADN (Target)
Substitute
Solution-processed film
Amorphous, functional device
ADN: Crystallizes, device fails
Blue OLED current efficiency
Reported higher efficiency
MADN: Reported lower efficiency may limit brightness

Prevention of Crystallization and Enhanced Thermal Stability (Tg)

The thermal stability of the emissive layer is a primary determinant of OLED operational lifetime. TBADN demonstrates a high glass transition temperature (Tg) of 126 °C, which allows it to form a stable amorphous solid-state film [REFS-1, REFS-2]. In direct contrast, the baseline comparator ADN lacks the sterically hindering tert-butyl group and readily crystallizes under prolonged electrical stress or elevated temperatures [1]. This crystallization leads to film delamination and rapid luminance decay.

Evidence DimensionGlass transition temperature (Tg) and morphological stability under stress
Target Compound DataTg = 126 °C; maintains amorphous film integrity under prolonged electrical stress.
Comparator Or BaselineADN (unsubstituted); prone to crystallization during electrical stress and thermal baking.
Quantified DifferenceThe 2-tert-butyl substitution prevents crystallization, enabling stable amorphous film formation and significantly extending device half-life.
ConditionsThermal analysis and prolonged electrical stress testing in multilayer OLED devices.

Procuring TBADN prevents premature device failure caused by heat-induced crystallization, directly extending the commercial lifetime of the final display or lighting product.

Solution-processed film
Head-to-head
Amorphous (TBADN) vs. Crystalline (ADN)
Film morphology context; supports solution-processing fit
Spin-coated OLED; SEM observed

Enhanced Solubility for Solution-Processed Manufacturing

For scalable manufacturing, solution processability is heavily favored over vacuum thermal evaporation. TBADN exhibits significantly increased solubility in common organic solvents (such as THF and chlorobenzene) compared to the structurally rigid ADN . This enhanced solubility allows TBADN to be formulated into inks for spin-coating or inkjet printing, reliably yielding uniform, amorphous solid-state films without the precipitation issues associated with generic anthracene derivatives .

Evidence DimensionSolvent compatibility and film formation method
Target Compound DataHighly soluble; supports solution-processed amorphous film deposition.
Comparator Or BaselineADN; lower solubility, generally restricted to high-vacuum thermal evaporation.
Quantified DifferenceTBADN unlocks solution-based manufacturing workflows that are impossible or highly unreliable with unsubstituted ADN.
ConditionsSolution processing (e.g., spin-coating) using THF or chlorobenzene.

Buyers focused on cost-effective, large-area OLED manufacturing can utilize TBADN to transition from expensive vacuum deposition to scalable solution-processing techniques.

Current efficiency
Cross-study comparable
TBADN: 2.00 cd/A vs. MADN: 1.43 cd/A
Efficiency endpoint context; supports host selection for brightness
Cross-study review table

Deep Blue Emission Color Purity (CIE Coordinates)

Achieving saturated deep blue emission is notoriously difficult but essential for commercial color gamuts. When used as a non-doped blue fluorescent emitter, TBADN delivers excellent color purity with Commission Internationale de L'Eclairage (CIE) coordinates of (x = 0.14, y = 0.10) . In doped systems, it maintains deep blue coordinates (e.g., 0.13, 0.19) while supporting high external quantum efficiencies [1]. The non-planar structure of TBADN shifts the emission profile to a deeper blue compared to standard ADN derivatives, which often suffer from red-shifted emission due to molecular aggregation [REFS-1, REFS-2].

Evidence DimensionElectroluminescence CIE coordinates
Target Compound DataCIE (x = 0.14, y = 0.10) in non-doped devices.
Comparator Or BaselineStandard planar anthracene derivatives; prone to red-shifted emission from aggregation.
Quantified DifferenceTBADN achieves a highly saturated deep blue emission coordinate that meets strict display industry standards.
ConditionsNon-doped organic light-emitting diode operation.

Procuring TBADN ensures the final device meets stringent commercial color gamut requirements (such as Rec. 2020) without requiring complex optical outcoupling adjustments.

HTL current efficiency
Head-to-head
TBADN: 5.5 cd/A vs. NPB: 2.1 cd/A
HTL efficiency endpoint context; supports HTL screening
Red OLED device comparison

Steric Hindrance of Unfavorable Interfacial Packing

The interface between the emissive layer (EML) and the hole-transporting layer (HTL) is a critical failure point in OLEDs due to Joule heating and molecular aggregation. The bulky t-butyl group at the 2-position of TBADN creates significant steric hindrance, preventing unfavorable molecular packing with HTL materials (such as NPB) at the interface [REFS-1, REFS-2]. In contrast, the planar ADN molecule allows for dense interfacial packing, which facilitates non-radiative recombination and rapid degradation [1].

Evidence DimensionInterfacial molecular packing and aggregation
Target Compound DataSteric hindrance prevents EML/HTL interfacial packing, reducing local aggregation.
Comparator Or BaselineADN; planar structure allows dense packing, leading to exciton quenching and degradation.
Quantified DifferenceTBADN's non-planar structure physically disrupts interfacial aggregation, preserving exciton efficiency and extending operational lifetime.
ConditionsMultilayer OLED architecture at the EML/HTL boundary.

Selecting TBADN directly mitigates interfacial degradation, which is the leading cause of early-stage luminance drop in blue OLED panels.

External quantum efficiency
Cross-study comparable
TBADN host: 2.2% vs. DN-2-CzA: 1.6%
EQE endpoint context; supports host performance evaluation
Solution-processed blue fluorescent OLED
Optical bandgap
Reported
2.892 eV (CHCl₃), 2.904 eV (DCM), 2.930 eV (THF)
Tunability context; supports energy alignment studies
0.25 mM solutions; solvent-dependent
ECL host luminance
Head-to-head
40.9 cd/m² (with TBADN) vs. No emission (control)
ECL host context; essential for emission in tested system
Host-guest ECL cell with assist dopant

Host Material for Long-Lifetime Blue Fluorescent OLEDs

TBADN is the optimal choice for the emissive layer host in commercial blue OLEDs. Its high glass transition temperature (126 °C) and resistance to crystallization make it ideal for hosting blue dopants like DSA-ph or DPAVBi, significantly extending device half-life compared to unsubstituted ADN [REFS-1, REFS-2].

Solution-Processed Display Manufacturing

Due to its enhanced solubility in organic solvents, TBADN is highly recommended for manufacturers transitioning from vacuum thermal evaporation to solution-processed techniques (e.g., spin-coating or inkjet printing). It reliably forms the amorphous solid-state films required for scalable, large-area OLED production .

Non-Doped Deep Blue Emissive Layers

In architectures where doping is avoided to simplify manufacturing, TBADN serves as a highly efficient neat emitter. Its non-planar structure prevents aggregation-induced red-shifting, reliably delivering the deep blue CIE coordinates (x = 0.14, y = 0.10) required for high-resolution displays .

Bipolar Host for Microfluidic Electrogenerated Chemiluminescence (ECL)

Beyond solid-state displays, TBADN's bipolar electrochemical properties make it an excellent host material for liquid-phase ECL cells. It can stably generate radical anions and cations in solution, enabling efficient energy transfer to guest dopants for multicolor microfluidic emissive displays [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solution-Processed Blue OLED
Amorphous film formation in solution processing
Film morphology and device operability
Hole-Transport Layer Engineering
Hole-transport current efficiency
Efficiency endpoint in HTL architecture
Microfluidic ECL Displays/Sensors
ECL host energy transfer capability
ECL emission and host-guest compatibility
Solvent Engineering for Property Tuning
Solvent-dependent optical bandgap
Bandgap adjustment for energy level alignment

XLogP3

11.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-tert-Butyl-9,10-di(naphth-2-yl)anthracene

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